![molecular formula C6H13N5 B13163112 1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13163112.png)
1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine is a chemical compound with a unique structure that includes a triazole ring and a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of N,N-dimethylaminoethylamine with azides under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[2-(Dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
- Poly[2-(dimethylamino)ethyl methacrylate]
- N,N-Dimethylethylenediamine
Uniqueness
1-[2-(Dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine is unique due to its triazole ring structure, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C6H13N5 |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]triazol-4-amine |
InChI |
InChI=1S/C6H13N5/c1-10(2)3-4-11-5-6(7)8-9-11/h5H,3-4,7H2,1-2H3 |
InChI Key |
CYWKJRYBGHCNGI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=C(N=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


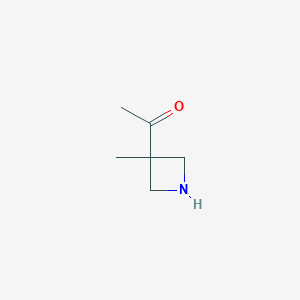
![methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13163042.png)
![Ethyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13163044.png)
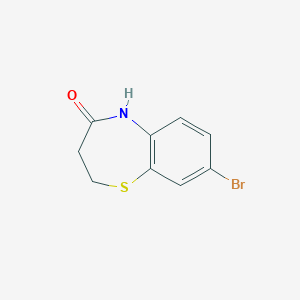
![3-{[(1,3-Thiazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13163073.png)
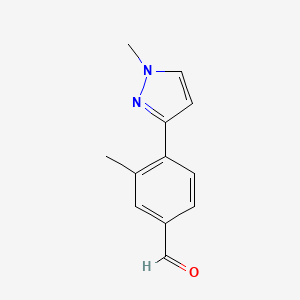

![{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene](/img/structure/B13163092.png)


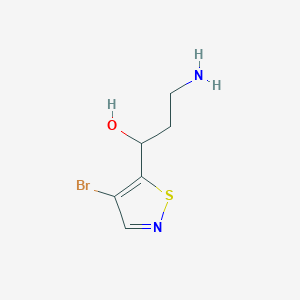
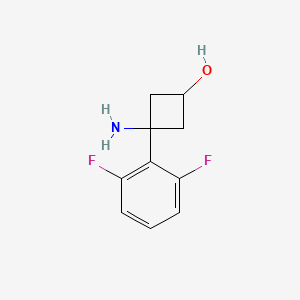

![Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate](/img/structure/B13163121.png)
